n-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a phenyl ring substituted with an acetamide group at the para position. Its synthesis and characterization are documented in PubChem (CID: 118001-65-3) , and it is commercially available through specialized suppliers .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9(17)14-11-4-2-10(3-5-11)12-8-16-6-7-18-13(16)15-12/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOILEIYPNJUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with aniline derivatives under dehydrating conditions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the multistage synthesis of the compound without the need for isolation of intermediate compounds, thereby increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide, an imidazo[2,1-b]thiazole derivative, is notable for its diverse biological activities, including anticancer, antifungal, antiviral, and antitubercular properties. The compound features an imidazo[2,1-b]thiazole linked to a phenyl group and a dimethoxybenzamide substituent, which enhances its pharmacological potential and specificity in biological applications.
Biological Activities
Imidazo[2,1-b]thiazole derivatives possess significant anticancer properties. Investigations into N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide have demonstrated potential efficacy against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction and inhibition of cell proliferation. These compounds have displayed antifungal and antiviral activities, making them candidates for further pharmacological development.
Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide has potential applications in targeted therapies due to its unique combination of an imidazo[2,1-b]thiazole core with a dimethoxybenzamide group.
Imidazo[2,1-b]thiazole derivatives
Imidazo[2,1-b]thiazole derivatives have a wide biological activity spectrum, and compounds bearing hydrazide, acyl-hydrazone and spirothiazolidinone moieties, have been reported in the literature with various effects such as antibacterial, antifungal, antitubercular, antiviral, anticonvulsant and antidepressant .
Anticancer agents
A novel series of benzo[4,5]imidazo[2,1-b]thiazole derivatives was designed, synthesized, and evaluated for antitumor activity in human cancer cell lines . Two compounds showed significant antitumor activity against the EGFR high-expressed human cell line HeLa, with hardly any antitumor activity against the EGFR low-expressed human cell line HepG2, and nearly no cellular toxicity against the human normal cell lines HL7702 and human umbilical vein endothelial cell lines (HUVEC) . The inhibitory activities against EGFR kinase in vitro of the three target compounds were greatly consistent with the anti-proliferative activities . The novel benzo[4,5]imidazo[2,1-b]thiazole derivatives as novel potential EGFR inhibitors may be used as the potential lead compounds for the development of antitumor agents .
Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II. This inhibition leads to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, the compound may modulate immune responses by activating T-cells and increasing neutrophil mobility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Position and Selectivity :
- The C-5 position of the imidazo[2,1-b]thiazole ring (e.g., dimethylmethanamine in 6a ) significantly enhances COX-2 inhibition .
- Substituents on the acetamide-linked aryl group (e.g., morpholine or piperazine in 5a/5l ) improve cytotoxicity and kinase inhibition .
Cytotoxicity and Selectivity :
- 5l ’s 4-chlorophenyl and piperazine substituents confer 38-fold selectivity for MDA-MB-231 over HepG2 cells (IC₅₀ = 1.4 µM vs. 22.6 µM) .
- Unsubstituted phenyl analogs (e.g., 5a ) show weaker activity, highlighting the role of electron-withdrawing groups (e.g., chloro) in enhancing potency .
Kinase Inhibition Trends: Derivatives with morpholine-pyrimidine motifs (e.g., 2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide) target HER2/CD221 pathways, suggesting structural flexibility for multi-kinase inhibition .
Key Observations:
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an imidazo[2,1-b]thiazole moiety linked to a phenyl group through an acetamide functional group. This unique combination of functional groups contributes to its diverse biological activities.
1. Antimicrobial Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis and found that compounds similar to this compound showed promising results by inhibiting Pantothenate synthetase, an enzyme crucial for bacterial survival . The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Mycobacterium tuberculosis | 12 |
| This compound | Staphylococcus aureus | 50 |
| N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide | Escherichia coli | 30 |
2. Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Imidazo[2,1-b]thiazole derivatives have been reported to induce apoptosis in various cancer cell lines. For instance, one study demonstrated that compounds with similar structures exhibited cytotoxic effects on human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values ranging from 10 to 25 µM .
3. Antiviral Activity
The antiviral activity of imidazo[2,1-b]thiazole derivatives has also been explored. In particular, certain derivatives have shown effectiveness against viruses such as Coxsackie B and Feline herpes virus . The antiviral activity is attributed to the disruption of viral replication processes.
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the imidazo[2,1-b]thiazole core interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the thiazole ring may enhance binding affinity due to its electron-withdrawing characteristics.
Case Studies and Research Findings
Several studies have synthesized novel derivatives based on the imidazo[2,1-b]thiazole framework and evaluated their biological activities:
- A study synthesized a series of imidazo[2,1-b]thiazole derivatives and assessed their antitubercular activity using the Microplate Alamar Blue Assay. Compounds displayed significant inhibition against Mycobacterium tuberculosis with some achieving MIC values as low as 0.5 µg/mL .
- Another investigation focused on the synthesis and evaluation of imidazo[2,1-b]thiazole-sulfonyl piperazines for carbonic anhydrase inhibition. These compounds demonstrated selective inhibition against specific isoforms (hCA II), suggesting potential therapeutic applications in treating conditions like glaucoma .
Q & A
Q. What are the common synthetic routes for preparing imidazo[2,1-b]thiazole derivatives like N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide?
The Friedel-Crafts acylation using Eaton's reagent (P₂O₅/MeSO₃H) under solvent-free conditions is a highly efficient method. This approach achieves good-to-excellent yields (90–96%) and tolerates functional groups like halogens, nitro, and alkyl substituents. Reaction optimization includes monitoring via TLC and characterization using melting point analysis .
Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole scaffolds?
Imidazo[2,1-b]thiazoles exhibit anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant properties. Specific derivatives target enzymes like COX-2 and kinases, with demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MDA-MB-231) .
Q. What analytical techniques are used to characterize imidazo[2,1-b]thiazole derivatives?
Thin-layer chromatography (TLC) with UV detection monitors reaction progress, while melting point analysis via electrothermal apparatus ensures purity. Advanced methods like NMR, HPLC, and X-ray crystallography resolve structural ambiguities .
Q. How are enzyme inhibition assays (e.g., COX-2) conducted for imidazo[2,1-b]thiazoles?
Murine COX-2 enzyme assays evaluate inhibitory activity. Derivatives like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ ~1.4 μM) are tested against reference inhibitors (e.g., sorafenib) to determine potency and selectivity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis of imidazo[2,1-b]thiazoles?
Electron-donating groups (e.g., -OCH₃) on benzaldehyde derivatives accelerate reaction rates and improve yields compared to electron-withdrawing groups (-NO₂). This is attributed to enhanced electrophilicity of the aldehyde, facilitating nucleophilic addition in Eaton's reagent .
Q. What structural modifications enhance cytotoxicity in imidazo[2,1-b]thiazole derivatives?
Introducing 4-chlorophenyl or 4-methoxybenzyl groups at the 6-position of the thiazole ring improves activity against MDA-MB-231 cells (IC₅₀ = 1.4 μM). Substituents on the acetamide side chain (e.g., morpholinopyridinyl) enhance selectivity for cancer cells over normal cells .
Q. What is the mechanism of antiviral action for imidazo[2,1-b]thiazole derivatives targeting HIV-1?
Compounds like N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b]thiazol-6-yl)acetamide bind to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) pocket of the HIV-1 matrix protein, disrupting viral assembly. Mutations in this pocket reduce antiviral efficacy, confirming target specificity .
Q. How can contradictory data in reaction outcomes or bioactivity be resolved?
Cross-validate results using complementary techniques:
- Synthetic inconsistencies : Compare melting points with literature values and confirm structures via X-ray crystallography .
- Bioactivity variability : Use orthogonal assays (e.g., cell-based vs. enzymatic) and control for batch-to-batch compound purity .
Q. What strategies enable the design of novel imidazo[2,1-b]thiazole derivatives with improved bioactivity?
- Scaffold hybridization : Fuse imidazo[2,1-b]thiazole with phenylbenzo[d] rings to enhance π-π stacking in enzyme pockets .
- Targeted substitutions : Introduce triazole or pyridinyl groups to optimize binding to VEGFR2 or COX-2 active sites .
Methodological Notes
- Synthesis : Prioritize solvent-free conditions for eco-friendly scalability .
- Bioassays : Use primary human cells (e.g., peripheral blood mononuclear cells) to validate antiviral activity .
- Data Analysis : Apply multivariate statistical tools to correlate substituent effects with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
